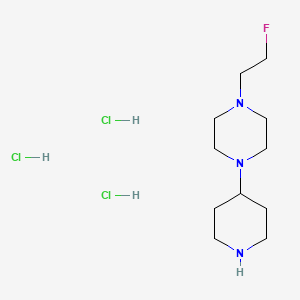

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis

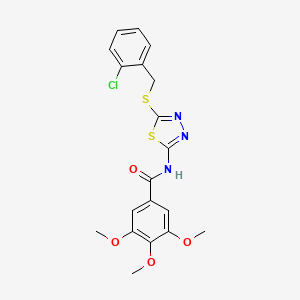

The molecular formula of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine is C11H22FN3. The molecular weight is 215.31 g/mol.Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride is involved in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, showcasing its importance in pharmaceutical chemistry. These compounds are part of a broader class of pharmaceuticals featuring a 4,4-bis(p-fluorophenyl)butyl group connected to nitrogen atoms within pyrrolidine, piperidine, or piperazine moieties. A key intermediate in their synthesis, 4,4-bis(p-fluorophenyl)butylbromide, is prepared starting from 4,4′-difluorobenzophenone, highlighting a route involving rhodium-catalyzed hydroformylation. This process underscores the compound's role in creating effective neuroleptic medications through intricate chemical syntheses (Botteghi et al., 2001).

Biological Activity and Medicinal Chemistry

The compound's derivatives have shown significant promise in various biological applications. For instance, novel conazole analogues, incorporating a piperazine nucleus, have been synthesized and evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest potential therapeutic applications in treating infections and managing metabolic disorders. The synthesis involves green chemistry techniques, emphasizing the compound's versatility and the sustainable approaches to drug development (Mermer et al., 2018).

Antitumor Activity

Additionally, a novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group have been synthesized and evaluated for their antitumor activity. These compounds exhibit significant inhibitory activity against tumor cells, suggesting the compound's utility in developing new anticancer agents. The synthesis utilizes microwave irradiation, showcasing modern techniques in medicinal chemistry to enhance the efficiency and yield of pharmacologically active compounds (Ding et al., 2016).

Antimalarial Agents

Piperazine derivatives have also been explored for their antimalarial properties. The synthesis and evaluation of such derivatives against Plasmodium falciparum demonstrate the compound's potential in contributing to the fight against malaria, a major global health challenge. The structural modifications and biological assessments suggest that specific features, such as a hydroxyl group, a propane chain, and a fluor, are crucial for antiplasmodial activity, providing insights into the design of more effective antimalarial drugs (Mendoza et al., 2011).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the scientific community for potential applications of piperidine derivatives .

properties

IUPAC Name |

1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FN3.3ClH/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11;;;/h11,13H,1-10H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOPKCXAJACYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CCF.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl3FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2666257.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea](/img/structure/B2666258.png)

![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2666259.png)

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2666267.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2666269.png)

![3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid](/img/structure/B2666270.png)